N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide
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Overview
Description
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, a morpholine ring, and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction with an appropriate halide precursor.
Coupling with Fluorobenzamide: The final step involves coupling the benzodioxole-morpholine intermediate with 2-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or benzodioxoles.
Scientific Research Applications
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide
- N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
N-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2-fluorobenzamide is unique due to the presence of the morpholine ring and the fluorobenzamide moiety, which confer distinct chemical and biological properties. These structural features differentiate it from other benzodioxole derivatives and contribute to its specific applications and effects.
Properties
Molecular Formula |
C20H21FN2O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H21FN2O4/c21-16-4-2-1-3-15(16)20(24)22-12-17(23-7-9-25-10-8-23)14-5-6-18-19(11-14)27-13-26-18/h1-6,11,17H,7-10,12-13H2,(H,22,24) |
InChI Key |
ARLNZABIYRYLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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